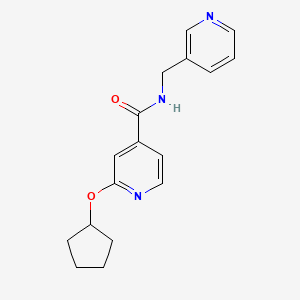
2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of complex organic molecules like 2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide are crucial in various fields including pharmaceuticals, materials science, and organic chemistry. These efforts contribute to understanding the molecule's structure, reactivity, and potential applications outside the scope of drug use and dosage.
Synthesis Analysis
Synthetic strategies for similar fluorophenyl-based acetamides often involve multi-step reactions, starting from basic building blocks like fluorinated benzene derivatives, thiophenes, and appropriate linkers or spacers. The synthesis may include steps like acylation, etherification, and amide formation, employing coupling agents such as EDCI/HOBt for amide bond formation (Xiong Jing, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized using techniques like NMR (1H, 13C), IR spectroscopy, and sometimes X-ray crystallography. These methods provide insights into the arrangement of atoms, the presence of functional groups, and the stereochemistry of the molecule (G. Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar molecules can include nucleophilic substitutions, electrophilic additions, and rearrangements depending on the functional groups present. The presence of a fluorophenyl group can influence the molecule's reactivity, making it a site for further functionalization or interaction with biological targets. The thiophene moiety also adds to the molecule's electronic properties, potentially affecting its chemical behavior (Yang Man-li, 2008).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S/c17-13-5-3-12(4-6-13)10-16(20)18-11-14(21-8-7-19)15-2-1-9-22-15/h1-6,9,14,19H,7-8,10-11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOUXMPEJMPWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)CC2=CC=C(C=C2)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamate](/img/structure/B2485098.png)



![6-butyl-3-(4-(o-tolyl)piperazine-1-carbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2485103.png)



![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2485108.png)



